Cas no 2171602-95-0 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid)
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid
- EN300-1568239
- 3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid
- 2171602-95-0
-
- Inchi: 1S/C27H32N2O6/c1-17(34-2)25(26(32)29-14-13-18(15-29)11-12-24(30)31)28-27(33)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23,25H,11-16H2,1-2H3,(H,28,33)(H,30,31)
- InChI Key: GVDJRWUFEBGDEF-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)OC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CCC(=O)O)C1
Computed Properties
- Exact Mass: 480.22603674g/mol
- Monoisotopic Mass: 480.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 738
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 105Ų
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1568239-0.05g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1568239-0.1g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1568239-0.25g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1568239-0.5g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1568239-1.0g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1568239-2.5g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1568239-5.0g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1568239-10.0g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1568239-50mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1568239-100mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoyl]pyrrolidin-3-yl}propanoic acid |
2171602-95-0 | 100mg |
$2963.0 | 2023-09-24 |
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid
Recent Advances in the Study of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid (CAS: 2171602-95-0)
The compound 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid (CAS: 2171602-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrolidine scaffold, is being explored for its potential applications in peptide synthesis and drug development. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal, making this compound a valuable intermediate in the production of biologically active peptides.
Recent studies have focused on optimizing the synthesis and purification processes of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid to improve yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize the compound and ensure its suitability for downstream applications. Researchers have also investigated its reactivity and stability under various conditions, providing insights into its handling and storage requirements.
In addition to its role in peptide synthesis, this compound has shown promise as a building block for the development of novel therapeutics. Its unique structure allows for the incorporation of diverse functional groups, enabling the design of molecules with tailored pharmacological properties. Recent preclinical studies have explored its potential in targeting specific biological pathways, with preliminary results indicating its efficacy in modulating enzyme activity and protein-protein interactions. These findings underscore the compound's versatility and its potential to contribute to the discovery of new drugs.
Further research is needed to fully elucidate the biological activities and therapeutic potential of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid. Ongoing studies are investigating its pharmacokinetics, toxicity profile, and mechanism of action, which will be critical for its advancement into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound and its derivatives, paving the way for innovative treatments in areas such as oncology, infectious diseases, and metabolic disorders.
In conclusion, 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid (CAS: 2171602-95-0) represents a promising candidate in the field of chemical biology and drug discovery. Its applications in peptide synthesis and therapeutic development highlight its versatility and potential impact on the pharmaceutical industry. As research progresses, this compound is likely to play an increasingly important role in the design and synthesis of next-generation therapeutics.
2171602-95-0 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)